NBD-LLLLpY
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Overview
Description
NBD-LLLLpY is a compound that has gained attention in scientific research due to its unique properties and applications. It is an enzymatically formed intranuclear peptide used for selectively killing human induced pluripotent stem cells . The compound contains a nitrobenzoxadiazole (NBD) skeleton, which exhibits prominent properties such as environmental sensitivity, high reactivity toward amines and biothiols, and distinct colorimetric and fluorescent changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NBD-LLLLpY involves the incorporation of the nitrobenzoxadiazole group into the peptide sequence. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process to produce larger quantities of the compound. This may include optimizing reaction conditions, using more efficient catalysts, and implementing purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: NBD-LLLLpY undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrobenzoxadiazole group, which is highly reactive toward amines and biothiols .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles such as amines and biothiols. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reactivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with amines may result in the formation of amine derivatives, while reactions with biothiols may produce thiol derivatives .
Scientific Research Applications
NBD-LLLLpY has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a fluorescent probe for sensing small molecules and proteins . In biology, it is employed in membrane and cell biology studies due to its desirable fluorescence characteristics . In medicine, this compound is used for selectively killing human induced pluripotent stem cells . In industry, it is utilized in the development of advanced chemical tools for biomolecular sensing .
Mechanism of Action
The mechanism of action of NBD-LLLLpY involves its interaction with specific molecular targets and pathways. The nitrobenzoxadiazole group in the compound exhibits high reactivity toward amines and biothiols, allowing for site-specific protein labeling and detection of enzyme activities . This interaction leads to distinct colorimetric and fluorescent changes, which are used to monitor the compound’s effects on biological systems.
Comparison with Similar Compounds
NBD-LLLLpY is unique due to its specific properties and applications. Similar compounds include other nitrobenzoxadiazole-based synthetic probes, which also exhibit environmental sensitivity, high reactivity toward amines and biothiols, and distinct colorimetric and fluorescent changes . this compound stands out due to its specific use in selectively killing human induced pluripotent stem cells .
List of Similar Compounds:- Nitrobenzoxadiazole-based synthetic probes
- NBD-labeled lipids
- NBD-ethers with amines
Properties
Molecular Formula |
C42H62N9O14P |
---|---|
Molecular Weight |
948.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C42H62N9O14P/c1-22(2)17-29(44-35(52)15-16-43-28-13-14-34(51(59)60)37-36(28)49-65-50-37)38(53)45-30(18-23(3)4)39(54)46-31(19-24(5)6)40(55)47-32(20-25(7)8)41(56)48-33(42(57)58)21-26-9-11-27(12-10-26)64-66(61,62)63/h9-14,22-25,29-33,43H,15-21H2,1-8H3,(H,44,52)(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,57,58)(H2,61,62,63)/t29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
GKKCIOMHTQFZEP-ZTTXAYQISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O)NC(=O)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O)NC(=O)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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